molecular formula C15H18BNO3 B6342186 2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester CAS No. 2096339-38-5

2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester

Cat. No. B6342186
CAS RN: 2096339-38-5
M. Wt: 271.12 g/mol
InChI Key: LZZMFVDEKKGJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester (FPBP) is an organic compound used as a reagent in chemical synthesis. It is a heterocyclic compound consisting of a five-member ring of two carbon atoms, one nitrogen atom, and two oxygen atoms, with a boron atom attached to the nitrogen atom. FPBP is used in various laboratory experiments, including synthesis of heterocyclic compounds, and as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester is not fully understood. However, it is believed that its boron atom is involved in the formation of covalent bonds with other molecules, allowing for the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that its boron atom may be involved in the formation of covalent bonds with other molecules, allowing for the formation of new compounds. Additionally, it is believed that this compound may be involved in the formation of polymers, organic dyes, and other organic compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester in laboratory experiments include its low cost, availability, and ease of use. Additionally, this compound is a relatively stable compound and is not highly reactive. However, there are some limitations to its use in laboratory experiments. For example, the boron atom in this compound may be involved in the formation of covalent bonds with other molecules, making it difficult to control the reaction. Additionally, it is difficult to predict the outcome of the reaction when using this compound as a reagent.

Future Directions

The future of 2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester in scientific research is promising. It is possible that this compound could be used in the synthesis of more complex compounds, such as polymers, organic dyes, and other organic compounds. Additionally, it is possible that this compound could be used in the synthesis of new pharmaceuticals and agrochemicals. Furthermore, it is possible that this compound could be used in the development of new catalysts and reagents for laboratory experiments. Finally, it is possible that this compound could be used in the development of new materials, such as polymers and organic dyes.

Synthesis Methods

2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester is usually synthesized by a two-step process. The first step involves the reaction of pyridine-4-boronic acid with furan-2-carbaldehyde in the presence of a catalyst. This reaction yields the desired compound, 2-(Furan-2-yl)pyridine-4-boronic acid. The second step involves the reaction of this intermediate with pinacol in the presence of a catalyst to yield the final product, this compound.

Scientific Research Applications

2-(Furan-2-yl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in the synthesis of organic compounds. It has also been used as a reagent in the synthesis of pharmaceuticals and agrochemicals. In addition, this compound has been used in the synthesis of polymers, organic dyes, and other organic compounds.

properties

IUPAC Name

2-(furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-8-17-12(10-11)13-6-5-9-18-13/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZMFVDEKKGJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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